4-[3-(cyclopentylamino)butyl]phenol
Description
4-[3-(Cyclopentylamino)butyl]phenol is a phenolic compound characterized by a butyl chain substituted at the para position of the phenol ring, with a cyclopentylamine group attached to the third carbon of the butyl chain.
Properties
IUPAC Name |
4-[3-(cyclopentylamino)butyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12(16-14-4-2-3-5-14)6-7-13-8-10-15(17)11-9-13/h8-12,14,16-17H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGQCZVMMMZKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(cyclopentylamino)butyl]phenol typically involves the reaction of a phenol derivative with a butyl chain that has been functionalized with a cyclopentylamino group. One common method involves the alkylation of phenol with a butyl halide, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The reaction conditions often require the use of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(cyclopentylamino)butyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-[3-(cyclopentylamino)butyl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(cyclopentylamino)butyl]phenol involves its interaction with molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in various non-covalent interactions, while the cyclopentylamino group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The compound’s structural analogs can be categorized based on substituent type:
Key Observations :
- Cyclopentyl vs. Branched Alkyl Groups: The cyclopentyl group in the target compound provides a rigid, cyclic structure compared to the flexible branched chains in 4-(1,1,3,3-tetramethylbutyl)phenol. This rigidity may reduce bioavailability but enhance receptor binding specificity .
- Amino vs. Ether Functional Groups: The amino group in the target compound contrasts with the ether group in 4-[3-(3-isopropoxy-propylamino)butyl]phenol.
Physicochemical Properties
- Boiling Point and Solubility: The cyclopentylamino group increases molecular weight and hydrophobicity compared to linear alkylphenols. For example, 4-[3-(3-isopropoxy-propylamino)butyl]phenol has a predicted boiling point of 387.6°C, suggesting the target compound may exhibit similar high-temperature stability .
- Acidity: The phenolic hydroxyl group (pKa ~10) is less acidic than carboxylic acids but more acidic than aliphatic alcohols, influencing ionization under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
